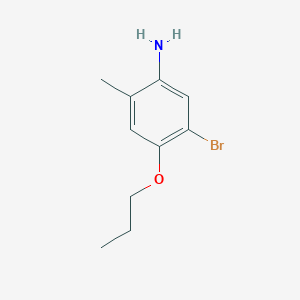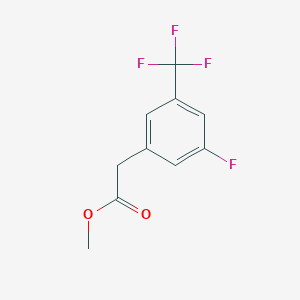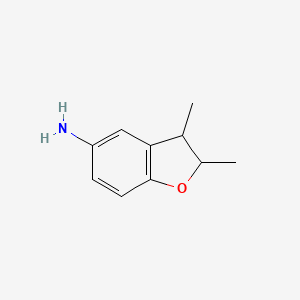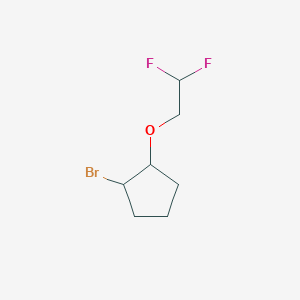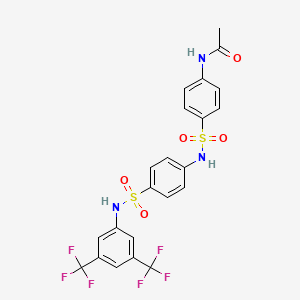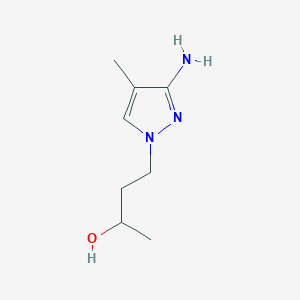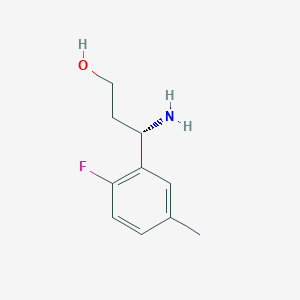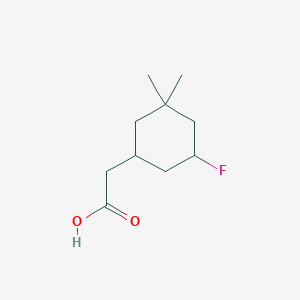
2-(5-Fluoro-3,3-dimethylcyclohexyl)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid is a chemical compound with the molecular formula C10H17FO2 and a molecular weight of 188.24 g/mol . It is characterized by the presence of a fluorine atom and a cyclohexyl ring, which contribute to its unique chemical properties. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Métodos De Preparación
The synthesis of 2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylcyclohexanone and fluorinating agents.
Acetic Acid Introduction: The acetic acid moiety is introduced through a carboxylation reaction, typically using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH).
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is employed in the study of biological processes and pathways, particularly those involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid involves its interaction with molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The cyclohexyl ring provides structural rigidity, influencing the compound’s binding affinity to specific targets .
Comparación Con Compuestos Similares
2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid can be compared with other similar compounds, such as:
2-(3,3-Dimethylcyclohexyl)acetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-(5-Chloro-3,3-dimethylcyclohexyl)acetic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
2-(5-Bromo-3,3-dimethylcyclohexyl)acetic acid:
The uniqueness of 2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid lies in its fluorine atom, which imparts distinct properties that are valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H17FO2 |
|---|---|
Peso molecular |
188.24 g/mol |
Nombre IUPAC |
2-(5-fluoro-3,3-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H17FO2/c1-10(2)5-7(4-9(12)13)3-8(11)6-10/h7-8H,3-6H2,1-2H3,(H,12,13) |
Clave InChI |
QUYZHUYZSUIAFK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(C1)F)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


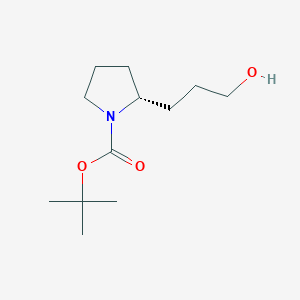
![Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate](/img/structure/B13063042.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate](/img/structure/B13063044.png)
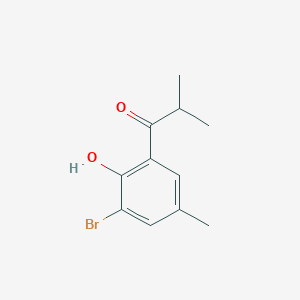
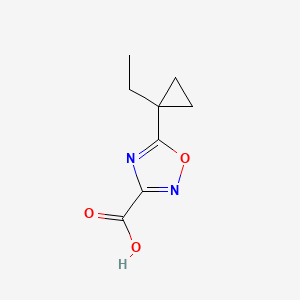
![Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13063053.png)
